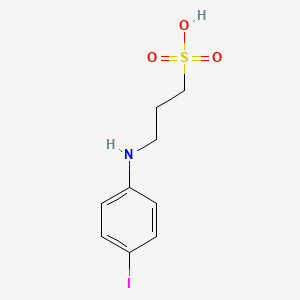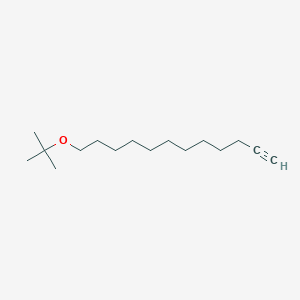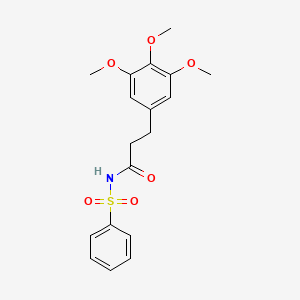
2,2'-Disulfanediylbis(5-chlorothiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis(5-chlorothiophene): is an organosulfur compound that features two thiophene rings connected by a disulfide bond, with each thiophene ring substituted with a chlorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-chlorothiophene) typically involves the following steps:
Formation of 5-chlorothiophene-2-thiol: This intermediate can be synthesized by reacting 5-chlorothiophene with a thiolating agent such as hydrogen sulfide in the presence of a base.
Oxidative Coupling: The 5-chlorothiophene-2-thiol is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Disulfanediylbis(5-chlorothiophene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis(5-chlorothiophene): undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or dithiothreitol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
2,2’-Disulfanediylbis(5-chlorothiophene): has several scientific research applications:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed as a ligand in coordination chemistry for the development of new catalysts.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis(5-chlorothiophene) depends on its application. In materials science, its conductive properties arise from the conjugated thiophene rings. In pharmaceuticals, it may interact with biological targets through its thiophene and disulfide functionalities, potentially affecting enzyme activity or protein function.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(thiophene): Lacks the chlorine substituents, which may affect its reactivity and applications.
2,2’-Disulfanediylbis(3-chlorothiophene): Chlorine atoms are positioned differently, potentially altering its chemical properties.
2,2’-Disulfanediylbis(5-bromothiophene): Bromine substituents instead of chlorine, which may influence its reactivity and applications.
Uniqueness
- The presence of chlorine atoms at the 5-position of the thiophene rings in 2,2’-Disulfanediylbis(5-chlorothiophene) makes it unique, potentially enhancing its reactivity in substitution reactions and its utility in various applications.
属性
CAS 编号 |
129836-80-2 |
|---|---|
分子式 |
C8H4Cl2S4 |
分子量 |
299.3 g/mol |
IUPAC 名称 |
2-chloro-5-[(5-chlorothiophen-2-yl)disulfanyl]thiophene |
InChI |
InChI=1S/C8H4Cl2S4/c9-5-1-3-7(11-5)13-14-8-4-2-6(10)12-8/h1-4H |
InChI 键 |
UIBUFCOZPVVIJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)SSC2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)



![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)




![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)

